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molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6

3-Benzoylindole

Cat. No. B097306
M. Wt: 221.25 g/mol
InChI Key: ADHQLIGSIQGNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515141B1

Procedure details

Magnesium (2.08 g), toluene (40 ml), triethylamine (10.4 g) were put into a 3″ diameter flask, and the internal temperature was raised to 30 to 45° C. A solution of 1-iodebutane (18.9 g) in toluene was added under stirring at an internal temperature of 30 to 45°C. After stirring for two hours at the same temperature, the temperature was lowered to 0 to 5° C., thereby preparing a solution of iode n-butylmagnesium in toluene. To this prepared Grignard reagent, indole (10.0 g) dissolved beforehand in toluene (25 ml) was added at an internal temperature of 0 to 10° C., and a reaction was carried out for about one hour at the same temperature to synthesize iodeindole-1-ylmagnesium. Then, benzoyl chloride (12.0 g) and toluene (60 ml) were put into another 3″ diameter flask, and the internal temperature was lowered to below −15° C. The slurry of the iodeindole-1-ylmagnesium prepared previously was added to the solution of this acid chloride while keeping the internal temperature at −15 to −10° C., and the mixture was stirred for more one hour at the same temperature. The internal temperature was then raised further to 20 to 25° C., and the mixture was stirred for one hour. After this reaction, the mixture was added to an aqueous ammonium chloride solution (16 g, 60 ml) prepared beforehand in another 3″ diameter flask at 10° C. or less to carry out quenching. Acetone (220 ml) was added thereto, the internal temperature was raised to 50 to 65° C., and dissolution was carried out, followed by separation. The organic layer of the upper layer was then collected and cleaned with an aqueous 5% sodium hydrogencarbonate solution at the same temperature. The solvent was evaporated so as to be concentrated. Methanol (20 ml) was added thereto and refluxed. After cooled to an internal temperature of 2 to 10° C., a precipitated crystal was filtered. The filtered crystal was cleaned with cooled methanol (5 ml) and dried to obtain a crystal of 3-benzoylindole (13.7 g) (72.2% yield).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
10.4 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
12 g
Type
reactant
Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
60 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
72.2%

Identifiers

REACTION_CXSMILES
[Mg].C([Mg])CCC.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:16]([C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][CH:8]=1)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10.4 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Eight
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
under stirring at an internal temperature of 30 to 45°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for two hours at the same temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was lowered to 0 to 5° C.
ADDITION
Type
ADDITION
Details
was added at an internal temperature of 0 to 10° C.
CUSTOM
Type
CUSTOM
Details
to synthesize iodeindole-1-ylmagnesium
CUSTOM
Type
CUSTOM
Details
was lowered to below −15° C
CUSTOM
Type
CUSTOM
Details
The slurry of the iodeindole-1-ylmagnesium prepared previously
CUSTOM
Type
CUSTOM
Details
at −15 to −10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for more one hour at the same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was then raised further to 20 to 25° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this reaction
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 10° C. or less
CUSTOM
Type
CUSTOM
Details
to carry out quenching
ADDITION
Type
ADDITION
Details
Acetone (220 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was raised to 50 to 65° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic layer of the upper layer was then collected
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated so as
CONCENTRATION
Type
CONCENTRATION
Details
to be concentrated
ADDITION
Type
ADDITION
Details
Methanol (20 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to an internal temperature of 2 to 10° C.
FILTRATION
Type
FILTRATION
Details
a precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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